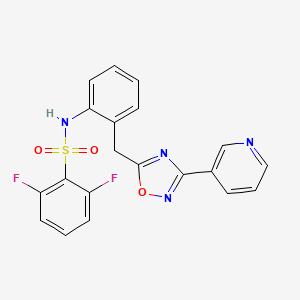
2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H14F2N4O3S and its molecular weight is 428.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,6-Difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound incorporates a difluorobenzene moiety and a pyridinyl oxadiazole structure, which are known to enhance pharmacological properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H14F2N4O2, with a molecular weight of approximately 392.366 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Antiproliferative Activity
A study conducted on the antiproliferative effects of this compound revealed significant cytotoxicity against several cancer cell lines. The compound demonstrated an IC50 value in the nanomolar range (23 to 900 nM), indicating potent activity against tumor cells .
Table 1: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| HeLa (Cervical Cancer) | 250 |
| CaCo-2 (Colon Cancer) | 350 |
| MCF7 (Breast Cancer) | 450 |
| A549 (Lung Cancer) | 600 |
The mechanism by which this compound exerts its antiproliferative effects involves cell cycle arrest and disruption of microtubule dynamics. Docking studies suggest that it binds to the colchicine-binding site on tubulin, leading to impaired microtubule polymerization and subsequent cell cycle arrest in the G2/M phase .
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives in drug discovery. For instance:
- Study on Cytotoxic Activity : A study published in PMC evaluated a series of oxadiazole derivatives and found that those with pyridine substitutions exhibited enhanced cytotoxicity against various cancer types. The presence of the pyridine ring was crucial for their biological activity .
- Antimicrobial Properties : Research has also shown that similar compounds demonstrate antibacterial and antifungal properties. The oxadiazole ring contributes to these activities by interacting with cellular targets in pathogens .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3S/c21-15-7-3-8-16(22)19(15)30(27,28)26-17-9-2-1-5-13(17)11-18-24-20(25-29-18)14-6-4-10-23-12-14/h1-10,12,26H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSUHPOTITBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














